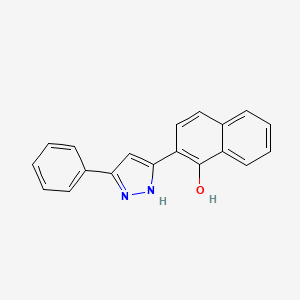
2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol is an organic compound that features a naphthalene ring substituted with a pyrazole ring, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or α,β-unsaturated ketone. For instance, phenylhydrazine can react with 1,3-diphenylprop-2-en-1-one to form 5-phenyl-1H-pyrazole.
-
Coupling with Naphthol: : The synthesized pyrazole is then coupled with naphthol. This can be achieved through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyrazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-pyrazole derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated structure.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural complexity.
Mecanismo De Acción
The mechanism by which 2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol exerts its effects involves:
Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-phenyl-1H-pyrazol-3-yl)phenol: Similar structure but with a phenol group instead of a naphthol group.
5-phenyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a naphthol group.
Uniqueness
2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol is unique due to its combination of a naphthalene ring with a pyrazole ring, providing a distinct electronic structure and reactivity profile. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPAMSRKDJYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Amine](/img/structure/B10810294.png)
![6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10810297.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B10810305.png)
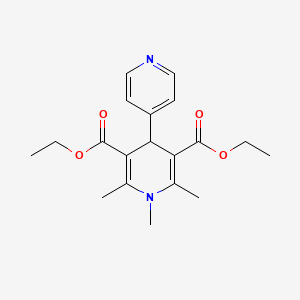
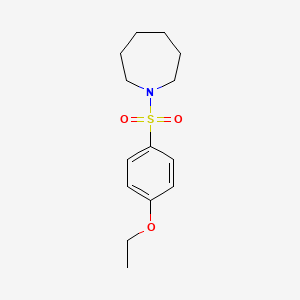
![3-Chloro-5-thiophen-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amide](/img/structure/B10810327.png)

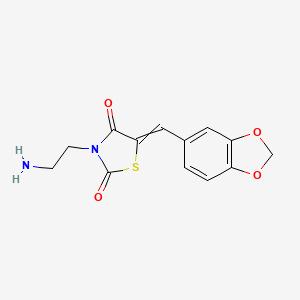
![N-(4-chlorobenzyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B10810348.png)
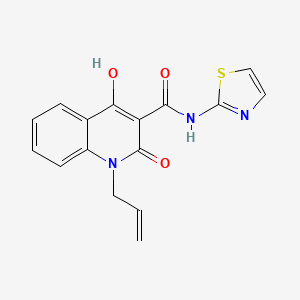
![N-{[1,1'-biphenyl]-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B10810371.png)
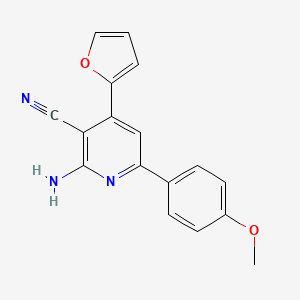
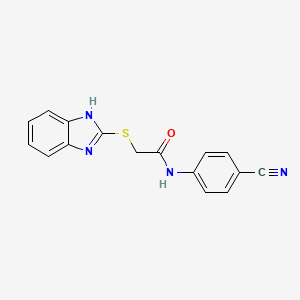
![1-(2,3-Dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B10810403.png)
